molecular formula C14H13N3OS2 B2528890 Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate CAS No. 622794-31-4

Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate

Cat. No.: B2528890
CAS No.: 622794-31-4
M. Wt: 303.4
InChI Key: ZRECTPYPNSRBFR-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate is a useful research compound. Its molecular formula is C14H13N3OS2 and its molecular weight is 303.4. The purity is usually 95%.
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Scientific Research Applications

Overview of Heterocyclic Compounds

Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate belongs to the class of heterocyclic compounds, which are widely recognized for their diverse pharmacological activities. These compounds, including imidazo[1,2-a]pyridin derivatives, are pivotal in the realm of medicinal chemistry due to their rich structural diversity and significant biological activities.

Medicinal Chemistry and Therapeutic Applications

  • Structural Importance in Medicinal Chemistry :

    • Imidazo[1,2-b]pyridazine, a related scaffold, is a prominent heterocyclic nucleus offering a multitude of bioactive molecules. The kinase inhibitor ponatinib is a notable derivative from this class, emphasizing the ongoing interest in exploring imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications. The structure-activity relationships (SAR) of these compounds provide critical insights for medicinal chemists aiming to discover novel compounds with optimized pharmacokinetics and efficacy (Garrido et al., 2021).
  • Organic Synthesis and Catalysis :

    • Heterocyclic N-oxide molecules, including derivatives from pyridine and indazole, are celebrated for their versatility as synthetic intermediates and their biological importance. They exhibit remarkable functionalities in forming metal complexes, designing catalysts, and serving in asymmetric catalysis and synthesis. Their potential in drug applications, displaying activities such as anticancer, antibacterial, and anti-inflammatory, underscores their significance in advanced chemistry and drug development (Li et al., 2019).
  • Antibacterial Properties :

    • The imidazopyridines (IZPs), as a class of fused heterocycles, are expansively documented for their diverse pharmacological profiles, outperforming individual imidazole and pyridine moieties. Notably, only one IZP, rifaximin, is currently marketed as an antibiotic. The antibacterial profile and structure–activity relationship (SAR) of various synthesized IZP derivatives are instrumental in the development of novel, potent antibacterial agents with reduced side effects (Sanapalli et al., 2022).
  • Applications in Biological Activities and Corrosion Inhibition :

    • The imidazo[1,2-a]pyrimidine derivatives and their synthetic methodologies, biological activities, and secondary applications like corrosion inhibition are detailed, indicating the broad applicability of this heterocyclic moiety (Kobak & Akkurt, 2022).

Mechanism of Action

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethyl N-(furan-2-ylmethyl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c19-14(15-8-12-4-3-7-18-12)20-10-11-9-17-6-2-1-5-13(17)16-11/h1-7,9H,8,10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRECTPYPNSRBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSC(=S)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.